molecular formula C18H12N4O6 B2904860 (E)-3-nitro-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide CAS No. 324770-15-2

(E)-3-nitro-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide

Cat. No.: B2904860
CAS No.: 324770-15-2
M. Wt: 380.316
InChI Key: PDXWNEMXQIWDTK-YBFXNURJSA-N
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Description

(E)-3-nitro-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide is an organic compound with the molecular formula C18H13N3O4. This compound is characterized by the presence of a nitro group, a furan ring, and a benzohydrazide moiety. It is a member of the Schiff base family, which are compounds typically formed by the condensation of primary amines with carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-nitro-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and 5-(2-nitrophenyl)furan-2-carbaldehyde. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-nitro-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic rings.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

(E)-3-nitro-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-nitro-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide is not fully understood, but it is believed to involve interactions with cellular components such as proteins and nucleic acids. The nitro groups may undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-nitro-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-nitro-N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O6/c23-18(12-4-3-5-13(10-12)21(24)25)20-19-11-14-8-9-17(28-14)15-6-1-2-7-16(15)22(26)27/h1-11H,(H,20,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXWNEMXQIWDTK-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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